molecular formula C6H4ClNO2S B6165616 2-chloro-3-nitrobenzene-1-thiol CAS No. 1824577-52-7

2-chloro-3-nitrobenzene-1-thiol

Cat. No. B6165616
CAS RN: 1824577-52-7
M. Wt: 189.6
InChI Key:
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Description

2-Chloro-3-nitrobenzene-1-thiol (2C3NBT) is an important organic compound that has been used in a variety of scientific research applications. It is a derivative of benzene and is composed of two chlorine atoms, three nitro groups, and one thiol group. It has a molecular weight of 205.58 and a melting point of 80-82°C. 2C3NBT is a colorless solid at room temperature and is soluble in organic solvents.

Scientific Research Applications

2-chloro-3-nitrobenzene-1-thiol has a wide variety of scientific research applications. It has been used as an intermediate in the synthesis of heterocyclic compounds, such as thiazole, thiophene, and pyridine derivatives. 2-chloro-3-nitrobenzene-1-thiol has also been used as a reagent in the synthesis of aromatic amines, such as aniline, and as a catalyst in the synthesis of organic compounds, such as pyrimidines and quinolines. Additionally, 2-chloro-3-nitrobenzene-1-thiol has been used in the synthesis of biologically active compounds, such as antibiotics and anti-inflammatory agents.

Mechanism of Action

2-chloro-3-nitrobenzene-1-thiol acts as a catalyst in the synthesis of organic compounds. It acts as a nucleophile, donating electrons to form a carbon-nitrogen bond. This reaction is known as nucleophilic aromatic substitution. Additionally, 2-chloro-3-nitrobenzene-1-thiol can act as an electrophile, accepting electrons to form a carbon-nitrogen bond. This reaction is known as electrophilic aromatic substitution.
Biochemical and Physiological Effects
2-chloro-3-nitrobenzene-1-thiol has not been studied extensively for its biochemical and physiological effects. However, it is known that 2-chloro-3-nitrobenzene-1-thiol has low toxicity and is not expected to have any significant effects on the human body.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-chloro-3-nitrobenzene-1-thiol in lab experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without degrading. The main limitation of using 2-chloro-3-nitrobenzene-1-thiol in lab experiments is its low reactivity. It may require the use of high temperatures or pressures in order to achieve the desired reaction.

Future Directions

Future research on 2-chloro-3-nitrobenzene-1-thiol should focus on developing more efficient synthesis methods and exploring its potential applications in various scientific fields. Additionally, further research should be conducted to evaluate its biochemical and physiological effects. Finally, research should be conducted to explore the potential use of 2-chloro-3-nitrobenzene-1-thiol in the development of new pharmaceuticals and other biologically active compounds.

Synthesis Methods

2-chloro-3-nitrobenzene-1-thiol can be synthesized by reacting 2-chlorobenzaldehyde with 3-nitrobenzene-1-thiol in the presence of a base, such as potassium carbonate, in an aqueous solution. The reaction is carried out at room temperature and the product is isolated by crystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-3-nitrobenzene-1-thiol involves the nitration of 2-chlorothiophenol followed by reduction of the nitro group.", "Starting Materials": [ "2-chlorothiophenol", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Dissolve 2-chlorothiophenol in concentrated sulfuric acid", "Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C", "Add the resulting mixture to a solution of nitric acid in water while maintaining the temperature below 5°C", "Stir the resulting mixture at room temperature for 2 hours", "Add sodium hydroxide solution to the mixture to adjust the pH to 7-8", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Filter and evaporate the solvent to obtain 2-chloro-3-nitrobenzene-1-thiol", "Dissolve the product in ethanol", "Add palladium on carbon catalyst and hydrogen gas", "Stir the mixture under hydrogen atmosphere for 2 hours", "Filter the mixture to remove the catalyst", "Evaporate the solvent to obtain 2-chloro-3-nitrobenzene-1-thiol" ] }

CAS RN

1824577-52-7

Molecular Formula

C6H4ClNO2S

Molecular Weight

189.6

Purity

95

Origin of Product

United States

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